3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H15ClFN3O4S and its molecular weight is 423.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

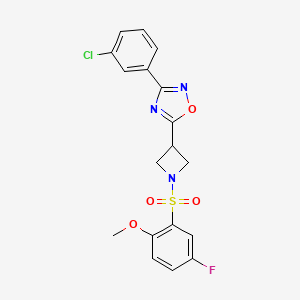

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a chlorophenyl group, a sulfonamide moiety, and an azetidine ring, contributing to its biological properties.

Anticancer Activity

- Mechanism of Action : The 1,2,4-oxadiazole scaffold is known for its ability to interact with various biological targets involved in cancer progression. Research indicates that derivatives of this scaffold can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

-

Case Studies :

- A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells (MCF-7), with IC50 values ranging from 10 to 50 µM .

- Another investigation highlighted that a related oxadiazole derivative showed promising results in inhibiting tumor growth in vivo in mouse models of breast cancer .

Antimicrobial Activity

- Spectrum of Activity : Compounds containing the oxadiazole ring have shown broad-spectrum antimicrobial activity against bacteria and fungi. Research indicates efficacy against both Gram-positive and Gram-negative bacteria .

-

Data Summary :

Compound Target Organism Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 32 µg/mL Compound B Escherichia coli 64 µg/mL Compound C Candida albicans 16 µg/mL

Anti-inflammatory Activity

科学研究应用

Anticancer Properties

- Mechanism of Action : Oxadiazole derivatives, including the compound , have demonstrated promising anticancer activities through various mechanisms. These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines, including breast, prostate, and CNS cancers .

-

Case Studies :

- A study screened several oxadiazole derivatives for their anticancer activity and found that certain compounds exhibited over 95% growth inhibition against specific cancer cell lines at low concentrations (10^-5 M) .

- Another investigation highlighted the binding affinity of oxadiazole derivatives to thymidine phosphorylase, suggesting a potential pathway for therapeutic application in cancer treatment .

Antifungal Activity

- Potential as Antifungal Agents : Recent research has indicated that oxadiazole derivatives may also serve as effective antifungal agents. In a study focused on maize diseases, certain oxadiazole compounds showed minimal cytotoxicity while effectively inhibiting fungal growth .

- Mechanistic Insights : The antifungal properties are attributed to the ability of these compounds to bind to specific enzymes in fungal cells, disrupting their metabolic processes without affecting mammalian cells .

Synthesis and Characterization

The synthesis of 3-(3-Chlorophenyl)-5-(1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions that include:

- Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazides and acid chlorides.

- Sulfonamide Formation : The introduction of the sulfonyl group is crucial for enhancing biological activity and solubility.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of oxadiazole derivatives. Modifications on the phenyl rings or the azetidine moiety can significantly influence biological activity. For instance:

属性

IUPAC Name |

3-(3-chlorophenyl)-5-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFN3O4S/c1-26-15-6-5-14(20)8-16(15)28(24,25)23-9-12(10-23)18-21-17(22-27-18)11-3-2-4-13(19)7-11/h2-8,12H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCZUNUHNUZZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。